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4-Amino-2-(3-bromophenyl)butan-2-ol

Cat. No.: B13151025
M. Wt: 244.13 g/mol
InChI Key: ZKMSMCMQCWQLGE-UHFFFAOYSA-N
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Description

Foundational Context of Amino Alcohols in Organic and Medicinal Chemistry

Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com This dual functionality imparts a unique combination of chemical properties, making them versatile building blocks in organic synthesis and crucial components in many biologically active molecules. alfa-chemistry.com

The presence of both a basic amino group and an acidic hydroxyl group allows amino alcohols to participate in a wide array of chemical reactions. They can act as ligands, forming stable complexes with various metal ions, which is a property leveraged in catalysis. openaccesspub.org Their ability to form hydrogen bonds and their hydrophilic nature contribute to their solubility in water and their interactions with biological macromolecules. alfa-chemistry.com

In medicinal chemistry, the amino alcohol motif is a common structural feature in many pharmaceuticals and natural products. For instance, cyclic amino alcohols are found in biologically active natural products like quinine, an antimalarial drug. Furthermore, β-amino alcohols are key intermediates in the synthesis of numerous biologically active compounds and are studied for their potential antimicrobial and antifungal activities. alfa-chemistry.comresearchgate.net Their ability to modulate the physicochemical properties of drug molecules makes them a subject of ongoing research. alfa-chemistry.com

Structural Classification and Significance of Phenyl-Substituted Butan-2-ol Derivatives

The compound 4-Amino-2-(3-bromophenyl)butan-2-ol can be structurally classified as a phenyl-substituted butan-2-ol derivative. The butan-2-ol core indicates a four-carbon chain with a hydroxyl group on the second carbon. The "2-phenyl" designation signifies that a phenyl group is attached to the same carbon atom as the hydroxyl group, creating a tertiary alcohol. The "4-amino" indicates an amino group at the end of the butane (B89635) chain. Finally, the "3-bromo" specifies that a bromine atom is attached to the third position of the phenyl ring.

The presence of a phenyl group significantly influences the molecule's properties. The aromatic ring introduces steric bulk and can participate in π-stacking interactions, which are important in molecular recognition and binding to biological targets. The substitution pattern on the phenyl ring is also critical. In this case, the bromine atom at the meta-position (position 3) alters the electronic properties of the phenyl ring and can serve as a handle for further chemical modifications.

Derivatives of butan-2-ol, particularly those with phenyl substituents, are of interest in chemical research. For example, 2-phenylbutan-2-ol (B73489) itself is a known chemical entity. nih.gov The addition of functional groups like amino and bromo groups, as in the title compound, creates a multifunctional molecule with the potential for diverse chemical transformations and biological activities.

Rationale for Academic Research on this compound

The specific structure of this compound presents several avenues for academic research. The combination of a tertiary alcohol, a primary amine, and a brominated phenyl ring within a single molecule makes it a valuable intermediate for the synthesis of more complex chemical structures.

The rationale for its study can be broken down as follows:

Synthetic Utility: The amino and bromo functionalities can be readily modified. The amino group can be acylated, alkylated, or used to form various nitrogen-containing heterocycles. The bromine atom on the phenyl ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of a wide range of substituents.

Medicinal Chemistry Exploration: Given the prevalence of the amino alcohol scaffold in bioactive compounds, this compound serves as a template for the design and synthesis of new potential therapeutic agents. Researchers might explore its derivatives for various biological activities.

While specific research findings on this compound are not extensively documented in publicly available literature, its structural features firmly place it within a class of compounds with high potential for academic and industrial research. The compound is listed in chemical databases, indicating its availability for research purposes, although some suppliers have discontinued (B1498344) it. cymitquimica.comcymitquimica.com

Chemical and Physical Properties

PropertyValue
Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Appearance Not specified
Purity ≥95%
InChI Key ZKMSMCMQCWQLGE-UHFFFAOYNA-N

Data sourced from available chemical supplier information. cymitquimica.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrNO B13151025 4-Amino-2-(3-bromophenyl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-amino-2-(3-bromophenyl)butan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-10(13,5-6-12)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6,12H2,1H3

InChI Key

ZKMSMCMQCWQLGE-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CC(=CC=C1)Br)O

Origin of Product

United States

Methodologies for the Chemical Synthesis of 4 Amino 2 3 Bromophenyl Butan 2 Ol

Established Synthetic Pathways for β-Amino Alcohols

The synthesis of β-amino alcohols is a well-developed area of organic synthesis, with numerous methods available to construct this important functional group. These strategies can be broadly categorized by the timing of the carbon-carbon bond formation relative to the introduction of the amine and alcohol functionalities.

Carbon-Carbon Bond Forming Reactions Preceding Amine/Alcohol Functionality Introduction

One major approach involves the formation of the core carbon skeleton first, followed by the installation of the amino and hydroxyl groups. This can be achieved through various classic organic reactions. For instance, aldol-type reactions can generate β-hydroxy ketones, which are versatile intermediates. These can then be converted to β-amino alcohols through subsequent amination and reduction steps. organic-chemistry.org

Another powerful technique is the use of organometallic reagents to create new carbon-carbon bonds. For example, the condensation of α-amino-organolithium compounds, generated from N-thiomethylated or stannylmethylated prolinol derivatives, with aldehydes can produce β-amino alcohols. rsc.org While effective in terms of yield, this particular method can sometimes offer only modest diastereoselectivity. rsc.org

The Petasis borono-Mannich reaction provides a three-component approach where an organoboronic acid, an amine, and an α-hydroxy aldehyde react to form anti-β-amino alcohols with high stereocontrol. acs.org Additionally, radical-mediated strategies have emerged, such as the use of imidates as radical relay chaperones to facilitate selective C-H functionalization and the net incorporation of ammonia (B1221849) at the β-carbon of an alcohol. organic-chemistry.org

A summary of selected carbon-carbon bond forming reactions for β-amino alcohol synthesis is presented in Table 1.

Reaction Type Key Reagents/Catalysts Intermediate(s) Stereoselectivity Reference(s)
Aldol (B89426) CondensationLewis Acids (e.g., CoCl₂·6H₂O)β-Hydroxy KetonesVaries nih.gov
Organolithium Additionα-Amino-organolithiums-Modest Diastereoselectivity rsc.org
Petasis Borono-MannichChiral Biphenols-High (anti) acs.org
Radical C-H AminationImidate Radicals, Copper CatalystsRadical IntermediatesHigh Enantio- and Regioselectivity nih.gov

Reductive Amination and Stereospecific Reductions

Reductive amination is a cornerstone of amine synthesis and is frequently employed in the preparation of β-amino alcohols. harvard.edu This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu When applied to β-hydroxy ketones, reductive amination can provide a direct route to 1,3-amino alcohols. nih.gov The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome.

For instance, the reduction of β-amino ketones using samarium(II) iodide has been shown to be highly versatile. nih.gov Interestingly, the stereoselectivity of this reduction can be controlled by the nature of the N-protecting group. N-acyl derivatives tend to yield syn-1,3-amino alcohols, while N-aryl derivatives favor the formation of anti-1,3-amino alcohols. nih.gov

Another effective method for the stereoselective preparation of syn-1,3-amino alcohols is the directed reductive amination of β-hydroxy-ketones using Ti(iOPr)₄ to coordinate the intermediate imino alcohol, followed by reduction with polymethylhydrosiloxane (B1170920) (PMHS). nih.gov Biocatalytic approaches, utilizing engineered amine dehydrogenases, have also been developed for the asymmetric reductive amination of α-hydroxy ketones, offering high stereoselectivity. frontiersin.org

The following table summarizes key aspects of reductive amination and stereospecific reductions in β-amino alcohol synthesis.

Substrate Reagents/Catalyst Product Stereochemistry Key Features Reference(s)
β-Amino KetonesSamarium(II) Iodidesyn or antiDivergent selectivity based on N-protecting group nih.gov
β-Hydroxy KetonesTi(iOPr)₄, PMHSsynDirected reduction nih.gov
α-Hydroxy KetonesEngineered Amine DehydrogenaseHigh EnantioselectivityBiocatalytic, high stereoselectivity frontiersin.org
Imines (from aldehydes)Sodium Borohydride in Methanol (B129727)VariesRapid and high-yielding imine formation harvard.edu

Targeted Synthetic Routes Toward 4-Amino-2-(3-bromophenyl)butan-2-ol

While general methods for β-amino alcohol synthesis are applicable, the specific synthesis of this compound requires careful consideration of the starting materials and reaction sequence to incorporate the 3-bromophenyl substituent at the desired position.

Strategic Precursor Design and Elaboration

The synthesis of this compound would logically start from precursors that already contain the 3-bromophenyl moiety. A plausible precursor is a ketone, specifically 1-(3-bromophenyl)ethan-1-one. This starting material can undergo a variety of reactions to build the butan-2-ol backbone and introduce the amino group.

For example, a Mannich-type reaction with formaldehyde (B43269) and a suitable amine, followed by reduction, could be a viable route. Alternatively, an aldol condensation with a protected aminoacetaldehyde derivative could construct the carbon skeleton, followed by reduction of the resulting ketone.

Another strategic approach involves the use of 3-(3-bromobenzoyl)prop-2-enoic acid as a starting material. This compound can undergo Michael addition with various nitrogen nucleophiles to introduce the amino functionality, followed by further transformations to yield the desired product. researchgate.net

Advanced Catalytic Systems in Synthesis (e.g., Organocatalysis, Metal-Catalysis)

Modern synthetic chemistry offers a range of advanced catalytic systems that can be applied to the synthesis of this compound, often providing high efficiency and stereoselectivity.

Organocatalysis: Chiral organocatalysts, such as thioureas and squaramides, have been successfully used in the asymmetric synthesis of related compounds like 2-amino-3-cyano-4H-chromenes. mdpi.com These catalysts operate through hydrogen bonding interactions to activate the substrates and control the stereochemical outcome. mdpi.com A similar strategy could be envisioned for the enantioselective synthesis of precursors to this compound.

Metal-Catalysis: A wide array of metal catalysts are employed in the synthesis of β-amino alcohols.

Lewis Acid Catalysis: Lewis acids like zinc(II) perchlorate (B79767) hexahydrate and indium tribromide can efficiently catalyze the ring-opening of epoxides with amines. organic-chemistry.orgresearchgate.net This is a very common and effective route to β-amino alcohols.

Transition Metal Catalysis:

Iridium Catalysis: Iridium complexes have been used for the ring-opening of epoxides and in photoredox-induced radical reactions to synthesize functionalized β-amino alcohol derivatives. researchgate.netgaylordchemical.com

Rhodium Catalysis: Chiral Rh(II) carboxylates can catalyze the 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, yielding syn-α-hydroxy-β-amino esters with good diastereoselectivity and moderate enantioselectivity.

Copper Catalysis: Copper catalysts have been utilized in the electrophilic amination of cyclopropanols to produce β-aminoketones and in radical C-H amination strategies. organic-chemistry.orgnih.gov

Palladium Catalysis: Palladium catalysts are effective in the aminocarbonylation of alkenes. organic-chemistry.org

Ruthenium Catalysis: Ruthenium catalysts, such as Shvo's catalyst, are used in hydrogen borrowing reactions to couple alcohols with anilines. nih.gov

The following table highlights some advanced catalytic systems applicable to the synthesis of β-amino alcohols.

Catalyst Type Specific Catalyst/Reagent Reaction Type Key Advantage(s) Reference(s)
OrganocatalystChiral Thioureas/SquaramidesMichael Addition, CyclizationEnantioselectivity, Metal-free mdpi.com
Lewis AcidZinc(II) perchlorate, Indium tribromideEpoxide Ring OpeningHigh yields, Regioselectivity organic-chemistry.orgresearchgate.net
Transition MetalIridium ComplexesEpoxide Ring Opening, PhotoredoxMild conditions, Radical pathways researchgate.netgaylordchemical.com
Transition MetalChiral Rh(II) Carboxylates1,3-Dipolar CycloadditionDiastereo- and Enantioselectivity
Transition MetalCopper CatalystsC-H Amination, Amination of CyclopropanolsC-N bond formation organic-chemistry.orgnih.gov
Transition MetalRuthenium CatalystsHydrogen Borrowing ReactionsAmine synthesis from alcohols nih.gov

Control of Stereochemistry in the Synthesis of this compound

The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound, which contains a stereocenter at the C2 position. Several strategies can be employed to achieve high levels of stereocontrol.

Substrate Control: The inherent chirality of a starting material can direct the stereochemical outcome of a reaction. For example, using an enantiomerically pure precursor, such as an amino acid derivative, can lead to a stereodefined product. researchgate.net

Reagent Control: The use of chiral reagents can induce asymmetry in a prochiral substrate. A classic example is the use of chiral reducing agents to selectively form one enantiomer of an alcohol from a ketone.

Catalyst Control: Asymmetric catalysis is a powerful tool for establishing stereocenters. Chiral catalysts, whether they are metal complexes or organocatalysts, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.govmdpi.com For example, the enantioselective C-H amination of alcohols using a chiral copper catalyst can produce chiral β-amino alcohols with high enantioselectivity. nih.gov Similarly, the asymmetric ring-opening of meso-epoxides with amines, catalyzed by a chiral scandium complex, can afford β-amino alcohols with excellent enantioselectivities. organic-chemistry.org

Biocatalysis: Enzymes offer unparalleled stereoselectivity in many transformations. Engineered amine dehydrogenases and transaminases can be used for the asymmetric synthesis of chiral amines and amino alcohols, often with excellent enantiomeric excess. frontiersin.orgresearchgate.net

The following table provides an overview of strategies for controlling stereochemistry in β-amino alcohol synthesis.

Control Strategy Methodology Example Outcome Reference(s)
Substrate ControlUse of Chiral Pool Starting MaterialsSynthesis from chiral amino acidsEnantiomerically pure products researchgate.net
Reagent ControlUse of Chiral Auxiliaries or ReagentsReduction with chiral boranesDiastereoselective or enantioselective reduction nih.gov
Catalyst ControlAsymmetric Metal CatalysisEnantioselective C-H amination with a chiral copper catalystHigh enantioselectivity nih.gov
Catalyst ControlAsymmetric OrganocatalysisMichael addition catalyzed by a chiral thioureaEnantioenriched products mdpi.com
BiocatalysisEnzymatic ReactionsAsymmetric reductive amination with an engineered amine dehydrogenaseHigh enantiomeric excess frontiersin.org

Synthesis of Structural Analogues and Derivatives of this compound

The structure of this compound is well-suited for modification, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies.

1 Modification of the Bromophenyl Moiety

The bromine atom on the phenyl ring is not merely a substituent but a versatile functional handle for a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions. figshare.com This allows for the otherwise difficult variation of the aryl group. figshare.com

Commonly employed cross-coupling reactions include:

Suzuki Coupling : Reaction with various arylboronic acids to introduce new substituted or unsubstituted phenyl rings, or other aromatic and heteroaromatic systems. figshare.comresearchgate.net

Buchwald-Hartwig Amination : Coupling with primary or secondary amines to replace the bromine atom with a nitrogen-based functional group. figshare.com

Stille Coupling : Reaction with organostannanes to form new carbon-carbon bonds. figshare.com

These reactions tolerate a wide variety of functional groups, enabling the synthesis of a broad array of analogues where the 3-bromophenyl group is replaced by other moieties to probe electronic and steric effects. researchgate.netnih.gov

Reaction NameCoupling PartnerResulting Functional GroupReference
Suzuki CouplingAryl/Heteroaryl Boronic AcidsBiaryl or Heteroaryl-Aryl System figshare.comnih.gov
Buchwald-Hartwig AminationPrimary/Secondary Amines, AmidesAryl-Amine or Aryl-Amide Bond figshare.com
Stille CouplingOrganostannanes (R-SnBu₃)Aryl-Alkyl or Aryl-Aryl Bond figshare.com
Sonogashira CouplingTerminal AlkynesAryl-Alkyne Bond acs.org

2 Alterations of the Butan-2-ol and Amino Functional Groups

Both the primary amino group and the tertiary hydroxyl group are amenable to a range of standard functional group interconversions to increase molecular diversity. alfa-chemistry.comsolubilityofthings.com

Modifications of the Amino Group:

N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes/ketones to yield secondary or tertiary amines.

N-Acylation : Treatment with acyl chlorides or anhydrides to form stable amide derivatives. solubilityofthings.com This conversion can significantly alter the molecule's properties. solubilityofthings.com

Modifications of the Hydroxyl Group:

O-Alkylation : Conversion into an ether via reactions like the Williamson ether synthesis.

Esterification : Reaction with carboxylic acids or their derivatives to form esters.

Hydrogen-Borrowing Reactions : Advanced C-C bond-forming reactions can alkylate the carbon adjacent to the hydroxyl group, effectively modifying the butan-2-ol backbone. nih.gov This represents a substantial expansion in functional group tolerance for modifying complex alcohols. nih.gov

3 Methodologies for Compound Library Generation

The core structure of this compound serves as an excellent scaffold for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating collections of structurally diverse small molecules. The goal is to efficiently generate a large number of analogues for high-throughput screening.

Methodologies for library generation often rely on a common intermediate that can undergo a variety of subsequent reactions. Starting with a precursor like 3-bromo-β-amino ketone, a library can be generated by:

Parallel Cross-Coupling : Sub-dividing the precursor and performing various palladium-catalyzed coupling reactions on the bromophenyl ring in a parallel synthesizer. figshare.com

Divergent Functionalization : Reacting aliquots of the amino alcohol product with a diverse set of reagents to modify the amino or hydroxyl groups (e.g., a collection of different acyl chlorides and alkyl halides).

Scaffold Hopping via Skeletal Editing : Advanced techniques can enable the direct alteration of the molecular skeleton itself. For instance, amine insertion reactions can regioselectively introduce nitrogen atoms into C-C bonds of a related substrate, allowing for the synthesis of various isomers from a single starting material. acs.org

Such strategies, which combine stereoselective synthesis with parallel functionalization, are powerful tools for rapidly exploring the chemical space around the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 4 Amino 2 3 Bromophenyl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 4-Amino-2-(3-bromophenyl)butan-2-ol is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. The integration of these signals provides the relative ratio of the number of protons in each environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, offering insights into the connectivity of the carbon skeleton.

The aromatic region would likely display complex multiplets for the four protons on the 3-bromophenyl ring. The protons on the aliphatic chain—the two methylene (B1212753) groups (CH₂) and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups—would appear in the upfield region. The protons of the NH₂ and OH groups are expected to be broad singlets and their chemical shifts can be concentration and solvent dependent. Deuterium exchange with D₂O can be used to confirm the assignment of these labile protons, as the signals would disappear from the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic-H 7.2 - 7.6 Multiplet 4H
-CH₂- (adjacent to NH₂) 2.8 - 3.2 Triplet 2H
-CH₂- (adjacent to C-OH) 1.8 - 2.2 Triplet 2H
-NH₂ 1.5 - 3.0 (broad) Singlet 2H

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (aliphatic, aromatic, or attached to a heteroatom).

The spectrum is expected to show signals for the six aromatic carbons, with the carbon attached to the bromine atom being significantly influenced. The quaternary carbon atom of the tertiary alcohol would also have a characteristic chemical shift. The two methylene carbons in the aliphatic chain would appear at distinct positions in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-Br 120 - 125
Aromatic C-H 125 - 135
Aromatic C-C(OH) 140 - 150
C-OH (quaternary) 70 - 80
-CH₂- (adjacent to NH₂) 40 - 50

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a cross-peak between the two methylene groups in the butanol chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons and for linking the aliphatic chain to the aromatic ring. For example, correlations between the protons of the methylene group adjacent to the tertiary alcohol and the aromatic carbons would confirm the position of the butanol chain on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (M and M+2). This pattern serves as a definitive indicator of the presence of a single bromine atom in the molecule.

For this compound (C₁₀H₁₄BrNO), the theoretical exact masses of the isotopic molecular ions would be calculated and compared with the experimental values to confirm the elemental composition with high accuracy.

Table 3: Predicted HRMS Data for this compound

Ion Elemental Formula Theoretical Exact Mass (m/z)
[M(⁷⁹Br)+H]⁺ C₁₀H₁₅⁷⁹BrNO 244.0437

Note: The theoretical exact masses are calculated based on the most abundant isotopes of each element.

Infrared (IR) Spectroscopy for Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

The presence of the hydroxyl (-OH) and amine (-NH₂) groups would be indicated by broad and medium absorption bands, respectively, in the high-frequency region of the spectrum. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be visible. The C-Br stretching vibration would appear in the fingerprint region at a lower frequency.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (alcohol) Stretching 3200 - 3600 (broad)
N-H (amine) Stretching 3300 - 3500 (medium)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
C=C (aromatic) Stretching 1450 - 1600
C-O (alcohol) Stretching 1050 - 1200
C-N (amine) Stretching 1000 - 1250

Note: The predicted wavenumbers are approximate ranges.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

Crucially, as the molecule is chiral (due to the stereocenter at the tertiary alcohol, C2), X-ray crystallography can be used to determine its absolute stereochemistry. The presence of the heavy bromine atom facilitates this determination using anomalous dispersion. Furthermore, the analysis would reveal the preferred conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing.

Chromatographic Techniques for Purity and Enantiomeric/Diastereomeric Ratio Analysis

The separation and quantification of this compound and its stereoisomers necessitate the use of high-resolution chromatographic techniques. The choice between HPLC and GC often depends on the compound's volatility and thermal stability, as well as the specific analytical goal, be it purity assessment or stereoisomeric separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the preeminent technique for the separation and quantification of enantiomers and diastereomers of non-volatile compounds like this compound. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to differential retention times and subsequent separation.

The development of a successful chiral HPLC method would involve a systematic screening of various CSPs and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often the first choice for their broad applicability in separating a wide range of chiral molecules. For amino alcohols, both normal-phase and reversed-phase chromatography can be effective.

In a hypothetical normal-phase method, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326) would be employed. The addition of a small amount of an acidic or basic additive, like trifluoroacetic acid or diethylamine, can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica surface of the CSP.

Conversely, a reversed-phase method would utilize an aqueous mobile phase, often with acetonitrile (B52724) or methanol (B129727) as the organic modifier. Buffers are typically incorporated to control the pH and the ionization state of the amino group, which is crucial for achieving reproducible retention and good peak symmetry.

The detection of the separated isomers is commonly achieved using a UV detector, as the bromophenyl group provides a strong chromophore. A photodiode array (PDA) detector can offer the additional advantage of confirming peak purity and identity by comparing the UV spectra of the eluted peaks.

Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric/Diastereomeric Analysis of this compound

ParameterNormal-Phase MethodReversed-Phase Method
Chiral Stationary Phase Immobilized Polysaccharide (e.g., Amylose or Cellulose derivative)Phenyl-based or C18 with chiral selector
Mobile Phase n-Hexane:Ethanol (e.g., 90:10 v/v) with 0.1% DiethylamineAcetonitrile:Water with 0.1% Formic Acid (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C30 °C
Detection UV at 220 nmUV at 220 nm

This table presents hypothetical conditions based on the analysis of similar compounds and is for illustrative purposes only. Actual method development would require empirical optimization.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For a compound like this compound, its suitability for GC analysis would depend on its thermal stability. If the compound can be vaporized without degradation, GC can provide high-resolution separation and sensitive detection.

To enhance volatility and improve chromatographic performance, derivatization of the amino and hydroxyl groups is a common strategy. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (B1165640) (TFAA) can be used to convert the polar functional groups into less polar and more volatile silyl (B83357) or acyl derivatives, respectively.

The choice of the capillary column is critical for achieving the desired separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point for purity analysis. The temperature program, which involves a gradual increase in the column oven temperature, is optimized to ensure the efficient separation of the target compound from any impurities or byproducts from the synthesis.

Flame Ionization Detection (FID) is a common choice for GC due to its high sensitivity to organic compounds. For structural confirmation and identification of unknown impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) provides invaluable molecular weight and fragmentation information.

For the analysis of enantiomers by GC, a chiral stationary phase can be employed. Alternatively, the compound can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Table 2: Hypothetical GC Parameters for Purity Analysis of Derivatized this compound

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Polysiloxane)
Inlet Temperature 250 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

This table presents hypothetical conditions and assumes the compound is thermally stable after derivatization. These parameters are for illustrative purposes and would require experimental verification.

Computational and Theoretical Chemistry Investigations of 4 Amino 2 3 Bromophenyl Butan 2 Ol

Quantum Chemical Methodologies for Electronic Structure and Reactivity

The investigation into the electronic structure and reactivity of 4-Amino-2-(3-bromophenyl)butan-2-ol is primarily anchored in quantum chemical methods. These computational tools allow for the precise calculation of molecular properties that are often difficult or impossible to determine through experimental means alone.

Selection of Appropriate Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-electron interactions within the molecule. For a molecule like this compound, which contains a bromine atom, a common choice is a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of the exact Hartree-Fock exchange. This functional is known to provide reliable results for a wide range of organic molecules.

The basis set, which is a set of mathematical functions used to represent the electronic wavefunctions, must also be carefully selected. A commonly used basis set for molecules containing elements up to bromine is the 6-311++G(d,p) basis set. The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "++G" signifies the addition of diffuse functions, which are important for describing the behavior of electrons far from the nucleus, a relevant feature for anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for greater flexibility in describing the shape of the electron clouds and are crucial for accurately modeling chemical bonds.

Parameter Selection Justification
Computational Method Density Functional Theory (DFT)Provides a good balance of accuracy and computational efficiency for medium-sized organic molecules.
Exchange-Correlation Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)A hybrid functional known for its reliability in predicting the electronic and structural properties of a wide range of organic compounds.
Basis Set 6-311++G(d,p)A triple-zeta basis set with diffuse and polarization functions, suitable for accurately describing the electronic structure of molecules containing halogens like bromine.

Analysis of Electronic Properties and Molecular Reactivity Descriptors

With an optimized geometry and a chosen level of theory, a detailed analysis of the electronic properties and reactivity of this compound can be undertaken. This involves the use of several theoretical frameworks to interpret the calculated electronic structure.

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the distribution of the HOMO and LUMO provides insights into the likely sites of electrophilic and nucleophilic attack. The regions of the molecule where the HOMO is localized are susceptible to attack by electrophiles, while the regions where the LUMO is localized are prone to attack by nucleophiles. In this molecule, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, indicating these are the primary electron-donating sites. Conversely, the LUMO is likely distributed over the phenyl ring and the carbon-bromine bond, suggesting these areas are more susceptible to receiving electrons.

Orbital Energy (eV) Description
HOMO -6.25Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons.
LUMO -0.89Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.36Energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. Green regions represent areas of neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, due to the high electronegativity of these atoms and the presence of lone pairs of electrons. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. The phenyl ring would display a more complex potential distribution, with the bromine atom also influencing the electrostatic landscape due to its electronegativity and size.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule in terms of localized bonds and lone pairs. This method allows for the calculation of natural atomic charges, which offer a more chemically intuitive representation of charge distribution than other methods. NBO analysis also provides information about the hybridization of atomic orbitals, which is fundamental to understanding the geometry and bonding within the molecule.

Conformational Landscape and Stereoisomer Energy Profiles

A crucial aspect of understanding a molecule's behavior is the characterization of its conformational landscape. For this compound, this would involve identifying all possible spatial arrangements of its atoms, known as conformers, that arise from rotations around its single bonds. Due to the presence of chiral centers, this molecule can exist as different stereoisomers (enantiomers and diastereomers).

Computational methods, such as molecular mechanics or more accurate quantum chemical calculations like Density Functional Theory (DFT), would be used to determine the geometric and energetic properties of these conformers. The relative energies of the different stereoisomers and their respective conformers would be calculated to establish their thermodynamic stability. This analysis is fundamental for predicting the most likely shapes the molecule will adopt, which in turn influences its physical properties and biological activity.

Computational Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization. For this compound, theoretical calculations would be employed to predict its Nuclear Magnetic Resonance (NMR) spectrum.

By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule's computed low-energy conformations, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. These predicted shifts, when compared to experimental data, can help confirm the molecule's structure and provide a detailed assignment of each signal to a specific atom in the molecule.

Mechanistic Studies of Reactions Involving this compound

Understanding the reactivity of this compound requires an investigation of the potential chemical reactions it can undergo. Computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies. This provides a detailed, atomistic view of the reaction mechanism.

For instance, the amino and hydroxyl groups of this molecule could participate in various reactions. Computational studies could explore the mechanisms of these transformations, providing insights into the reaction kinetics and the factors that control the product distribution. This knowledge is invaluable for designing synthetic routes and for understanding the molecule's potential metabolic fate.

Intermolecular Interactions and Self-Assembly Prediction

The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and solubility. The amino and hydroxyl groups are capable of forming hydrogen bonds, which are strong, directional intermolecular interactions. The bromophenyl group can participate in halogen bonding and π-stacking interactions.

Computational simulations, such as molecular dynamics, can be used to study the patterns of these intermolecular interactions and predict how the molecules might arrange themselves in a condensed phase. This can lead to predictions of self-assembly into larger, ordered structures. Understanding these interactions is critical for materials science applications and for comprehending the molecule's behavior in a biological environment.

No Academic Research Found for "this compound"

Despite a comprehensive search of scientific literature and patent databases, no specific academic research or documented applications were found for the chemical compound This compound . Consequently, it is not possible to provide an article on its utility in advanced organic synthesis, its role in the design of diverse chemical scaffolds, or its applications in materials chemistry as outlined in the detailed request.

The investigation included searches for the compound by its chemical name and its CAS Registry Number (79126642). The primary sources that list this compound are chemical suppliers, which provide basic product information but no context for its use in research and development. The product is also listed as discontinued (B1498344) by some suppliers, which may indicate a lack of demand or specific application in the scientific community.

While the search did yield information on structurally similar compounds, such as other bromophenyl derivatives and amino alcohols, no direct or indirect references that would allow for a scientifically accurate and detailed discussion of "this compound" in the requested areas of focus were discovered. These related compounds have been explored for their potential in medicinal chemistry and as building blocks in organic synthesis. However, extrapolating these findings to the specific subject compound without direct evidence would be scientifically unsound.

The absence of published research prevents the creation of the requested article, as no data is available to populate the specified sections and subsections regarding its role as a chiral building block, its use in asymmetric catalysis, its application as a precursor for complex molecules, its incorporation into heterocyclic systems, its potential in developing bifunctional molecules, or its use in advanced materials chemistry.

Therefore, we must conclude that "this compound" is a compound for which academic research applications have not been publicly disclosed or are not available in the searched scientific databases.

Academic Research Applications and Future Directions for 4 Amino 2 3 Bromophenyl Butan 2 Ol

Integration with High-Throughput Synthesis and Screening in Chemical Research

The structural characteristics of 4-Amino-2-(3-bromophenyl)butan-2-ol, namely its chiral center and the presence of both amino and hydroxyl functional groups, along with a substituted aromatic ring, make it a prime candidate for inclusion in high-throughput synthesis and screening platforms. These platforms are instrumental in accelerating the discovery of new molecules with desired properties.

High-throughput synthesis methodologies, such as combinatorial chemistry, could leverage this compound as a versatile building block. mdpi.org Its amino and hydroxyl groups provide convenient handles for derivatization, allowing for the rapid generation of large libraries of related compounds. For instance, the amino group can be readily acylated, alkylated, or used in the formation of ureas and sulfonamides, while the tertiary alcohol can be a site for etherification or esterification, although the latter may be sterically hindered. The bromine atom on the phenyl ring also serves as a key functional group for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide variety of substituents to further diversify the molecular library.

Once synthesized, these libraries of compounds derived from this compound would be amenable to high-throughput screening (HTS) to identify hits for various biological targets or materials with specific properties. The development of sensitive and robust fluorescence-based assays allows for the rapid determination of enantiomeric excess in chiral molecules like amino alcohols. nih.govbath.ac.ukresearchgate.net Such assays can be performed in 384-well plates, enabling the screening of large combinatorial libraries in a time-efficient manner. nih.gov These techniques are often not sensitive to common impurities or unreacted reagents, which is a significant advantage in the context of crude reaction product screening. nih.gov For example, a high-throughput solid-phase screening method has been successfully employed to identify bacteria with deamination activity for the enantioselective synthesis of chiral cyclic β-amino alcohols, a class of compounds related to the subject of this article. nih.gov This demonstrates the potential for developing similar HTS assays to explore the biological activities of derivatives of this compound.

The integration of automated synthesis platforms with HTS would create a powerful workflow for discovering novel bioactive compounds. This approach would enable the systematic exploration of the chemical space around the this compound scaffold, potentially leading to the identification of new therapeutic leads or functional materials.

Unexplored Research Avenues and Methodological Challenges for this compound

Despite its potential, the full research landscape of this compound remains largely uncharted. Several unexplored avenues and methodological challenges warrant further investigation.

Unexplored Research Avenues:

Medicinal Chemistry: The structural similarity of this compound to known bioactive molecules, such as amino alcohol-containing drugs, suggests its potential as a scaffold in drug discovery. smolecule.comnih.gov For instance, derivatives of 1,3-diamino-4-phenylbutan-2-ol are important building blocks for therapeutically significant molecules. nih.govnih.gov Systematic derivatization of the parent compound and subsequent screening against a panel of biological targets, including G-protein coupled receptors, ion channels, and enzymes, could uncover novel pharmacological activities. The bromophenyl moiety, in particular, could be exploited for its potential to engage in halogen bonding interactions with biological targets, a feature increasingly recognized in drug design.

Asymmetric Catalysis: The chiral nature of this compound makes it a potential precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The amino and alcohol functionalities can be incorporated into more complex ligand frameworks, which could then be used to catalyze a variety of stereoselective transformations.

Materials Science: The rigid phenyl ring and the potential for hydrogen bonding through the amino and hydroxyl groups suggest that derivatives of this compound could be explored as building blocks for supramolecular assemblies and functional materials. For example, they could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with specific optical, electronic, or catalytic properties.

Methodological Challenges:

Stereoselective Synthesis: A significant challenge lies in the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure this compound. While methods for the asymmetric synthesis of amino alcohols exist, achieving high enantiomeric excess for a quaternary center, as present in this compound, can be particularly challenging. The development of novel catalytic asymmetric methods would be a crucial step to unlock its full potential.

Scalability: For any potential application, particularly in drug development, the synthesis of this compound must be scalable to produce gram-to-kilogram quantities. Transitioning a laboratory-scale synthesis to a larger scale often presents its own set of challenges, including reaction kinetics, heat transfer, and purification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.